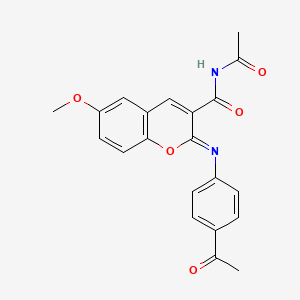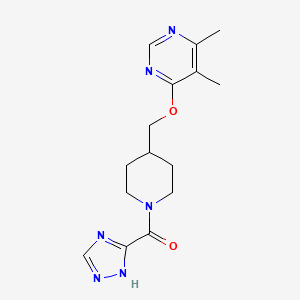
4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with chloro, chloromethyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole typically involves the nitration of 4-chloro-1-(chloromethyl)pyrazole. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 3-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro and chloromethyl groups can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Reduction: Formation of 4-chloro-1-(chloromethyl)-3-amino-1H-pyrazole.
Oxidation: Formation of 4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the design of molecular probes and inhibitors for studying biological pathways and enzyme functions.
Agricultural Chemistry: The compound is investigated for its potential use in the synthesis of agrochemicals, such as herbicides or insecticides.
Mechanism of Action
The mechanism of action of 4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chloro and chloromethyl groups can form covalent bonds with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-(chloromethyl)-1H-pyrazole: Lacks the nitro group, making it less reactive in certain chemical transformations.
3-nitro-1H-pyrazole:
4-chloro-3-nitro-1H-pyrazole: Lacks the chloromethyl group, which may influence its chemical behavior and biological activity.
Uniqueness
4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole is unique due to the presence of all three functional groups (chloro, chloromethyl, and nitro) on the pyrazole ring. This combination of substituents imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
4-chloro-1-(chloromethyl)-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3O2/c5-2-8-1-3(6)4(7-8)9(10)11/h1H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVFPHOUWYFOGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3001905.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B3001909.png)



![2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3001916.png)
![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3001917.png)
![3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3001918.png)
![2-Benzyl-5-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B3001921.png)

![Methyl 1-[benzyl(cyanomethyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B3001928.png)
